1-phenylpiperazine;tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpiperazine;tetradecanoic acid is a compound formed by the combination of 1-phenylpiperazine and tetradecanoic acid. 1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine typically involves the reaction of piperazine with bromobenzene under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or distillation.
For the preparation of tetradecanoic acid, it can be obtained from natural sources such as nutmeg butter, palm kernel oil, and coconut oil. The extraction process involves hydrolysis of the triglycerides followed by purification through distillation .
Industrial Production Methods
Industrial production of 1-phenylpiperazine involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as solvent extraction and chromatography to ensure high-quality product.
Tetradecanoic acid is produced industrially through the hydrolysis of fats and oils, followed by fractional distillation to separate the desired fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Tetradecanoic acid can undergo:
Esterification: Reacts with alcohols to form esters.
Hydrogenation: Can be hydrogenated to form saturated fatty acids.
Oxidation: Can be oxidized to form shorter-chain fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: N-oxides and shorter-chain fatty acids.
Reduction: Secondary amines and saturated fatty acids.
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
1-Phenylpiperazine;tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a permeation enhancer in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-phenylpiperazine involves its interaction with serotonin receptors, where it acts as an antagonist and reuptake inhibitor. This interaction affects the levels of serotonin in the brain, leading to potential therapeutic effects . Tetradecanoic acid, on the other hand, is involved in various metabolic pathways, including the synthesis of triglycerides and phospholipids .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperazine is similar to other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-methylphenyl)piperazine: Used as a research chemical with potential therapeutic effects.
Tetradecanoic acid is similar to other saturated fatty acids such as:
Hexadecanoic acid (palmitic acid): A 16-carbon saturated fatty acid.
Octadecanoic acid (stearic acid): An 18-carbon saturated fatty acid.
Eigenschaften
CAS-Nummer |
23246-65-3 |
---|---|
Molekularformel |
C24H42N2O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-phenylpiperazine;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C10H14N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-2-4-10(5-3-1)12-8-6-11-7-9-12/h2-13H2,1H3,(H,15,16);1-5,11H,6-9H2 |
InChI-Schlüssel |
CWRCRWNINNGAEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O.C1CN(CCN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.